molecular formula C15H13NO2 B12682231 N-(9-Hydroxy-9H-fluoren-3-yl)acetamide CAS No. 65330-28-1

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide

Cat. No.: B12682231
CAS No.: 65330-28-1
M. Wt: 239.27 g/mol
InChI Key: BPHVUHBSMSVCFI-UHFFFAOYSA-N
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Description

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of fluorenone and acetamide, characterized by the presence of a hydroxy group at the 9th position of the fluorenyl ring and an acetamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 9-hydroxyfluorenone with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of larger reaction vessels, continuous flow reactors, and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 9-keto-9H-fluoren-3-yl acetamide.

    Reduction: Formation of N-(9-hydroxy-9H-fluoren-3-yl)ethylamine.

    Substitution: Formation of various substituted fluorenyl derivatives depending on the substituent used.

Scientific Research Applications

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Ethyl-9H-fluoren-2-yl)acetamide
  • N-(3-Chloro-9H-fluoren-2-yl)acetamide
  • N-(9-Methyl-9H-fluoren-2-yl)acetamide

Uniqueness

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is unique due to the presence of the hydroxy group at the 9th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

65330-28-1

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(9-hydroxy-9H-fluoren-3-yl)acetamide

InChI

InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8,15,18H,1H3,(H,16,17)

InChI Key

BPHVUHBSMSVCFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(C3=CC=CC=C32)O

Origin of Product

United States

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